1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
Overview
Description
Synthesis Analysis
The synthesis of viologen derivatives like 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide involves the quaternization reaction of 4,4'-bipyridine with appropriate alkyl halides. For instance, the synthesis of a related viologen derivative, N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide, was achieved and characterized by techniques such as elemental analysis, IR, 1H NMR, MS, and TG-DTA (Yan, Li, Chen, & Dong, 1996).
Molecular Structure Analysis
The molecular structure of viologen compounds is characterized by X-ray diffraction, DFT calculations, FTIR, and NMR spectra. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, a compound with structural similarities, was determined through single-crystal X-ray diffraction and supported by DFT calculations, FTIR, and NMR spectra (Szafran, Katrusiak, & Dega‐Szafran, 2013).
Scientific Research Applications
properties
IUPAC Name |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2.2BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;;/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBEJANEHZYPA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957773 | |
Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide | |
CAS RN |
36437-30-6 | |
Record name | 4,4'-Bipyridinium, 1,1'-dioctyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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